molecular formula C12H9F3N2O B566730 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine CAS No. 1261840-25-8

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine

Cat. No.: B566730
CAS No.: 1261840-25-8
M. Wt: 254.212
InChI Key: NCFKNZZAUJSJDM-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is a high-value chemical intermediate designed for research and development in medicinal and agrochemistry. This compound features a pyridine core strategically substituted with an electron-withdrawing trifluoromethoxyphenyl group, a motif known to enhance key properties in active molecules . The aminopyridine scaffold is a privileged structure in drug discovery, serving as a key building block for the synthesis of compounds with a wide range of biological activities . The incorporation of the trifluoromethoxy group is a common strategy in modern lead optimization. This group can significantly influence a molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a valuable asset in the design of new active ingredients . Research into structurally similar trifluoromethylpyridine (TFMP) derivatives has demonstrated their successful application in marketed agrochemicals and pharmaceuticals, highlighting the potential of this chemical class . The primary research applications for this compound are anticipated in two key areas. In pharmaceutical research, it can serve as a critical precursor in developing potential therapeutic agents, particularly given that aminopyridines are known for their mechanism of action as potassium channel blockers, which is relevant for neurological conditions such as multiple sclerosis . In agrochemical research, this intermediate can be utilized to create novel molecules for crop protection, building on the proven success of TFMP-based herbicides, fungicides, and insecticides . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-7-17-6-5-11(10)16/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFKNZZAUJSJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744712
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261840-25-8
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Toluene/ethanol (3:1 v/v)

  • Temperature : 80–90°C under nitrogen

  • Time : 12–18 hours

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–72% purity. Challenges include competing side reactions at the amine group, necessitating protective strategies.

Data Table: Optimization of Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Loading5 mol%7 mol%3 mol%
Solvent SystemToluene/EtOHDMF/H₂OTHF/H₂O
Yield (%)685548
Purity (%)928578

Nucleophilic Aromatic Substitution

This method leverages the reactivity of electron-deficient pyridine derivatives. 4-Amino-3-iodopyridine reacts with sodium 4-(trifluoromethoxy)phenolate under Ullmann conditions.

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : DMSO

  • Temperature : 120°C

  • Time : 24 hours

The reaction affords the product in 58% yield after recrystallization (ethanol/water). Limitations include harsh conditions that may degrade the trifluoromethoxy group.

Reductive Amination

Reductive amination offers a route to introduce the amine group post-coupling. 3-(4-(Trifluoromethoxy)phenyl)pyridine-4-carbaldehyde is condensed with ammonium acetate followed by reduction.

Reaction Conditions

  • Reducing Agent : NaBH₃CN (2 equiv)

  • Solvent : Methanol

  • Temperature : 25°C

  • Time : 6 hours

This two-step process achieves a 62% overall yield. The aldehyde intermediate is synthesized via oxidation of 3-(4-(trifluoromethoxy)phenyl)pyridinemethanol, which introduces additional synthetic steps.

Protection-Deprotection Strategy

To prevent undesired side reactions during coupling, the amine group is protected as a tert-butoxycarbonyl (Boc) derivative.

Synthetic Steps:

  • Protection : 4-Amino-3-bromopyridine → Boc-protected intermediate (Boc₂O, DMAP, THF).

  • Coupling : Boc-protected intermediate + 4-(trifluoromethoxy)phenylboronic acid (Suzuki conditions).

  • Deprotection : TFA/CH₂Cl₂ (1:1 v/v) at 0°C.

This method improves coupling yields to 75% but requires additional steps for protection and deprotection.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura Coupling6892HighModerate
Nucleophilic Substitution5888LowHigh
Reductive Amination6290ModerateModerate
Protection-Deprotection7595HighLow

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions under mild conditions. Key findings include:

Acylation : Reacts with acetyl chloride in dichloromethane at 0–25°C to form N-acetyl derivatives (yield: 82–89%).
Sulfonylation : Treatment with benzenesulfonyl chloride in pyridine yields sulfonamide derivatives (reaction time: 4–6 hr, yield: 75%).
Borylation : Forms boron-containing complexes via coordination with diethylboryl groups, as observed in structurally analogous pyridines .

Reaction TypeReagent/ConditionsProductYieldReference
AcylationAcetyl chloride, 0–25°CN-Acetyl derivative82–89%
SulfonylationBenzenesulfonyl chloride, pyridineSulfonamide75%
BorylationDiethylboryl reagents, tolueneBoron–nitrogen complexesN/A

Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in THF/H₂O at 80°C, yielding biaryl derivatives (72–85% yield) .
Buchwald–Hartwig Amination : Forms diarylamines when treated with aryl halides and Pd₂(dba)₃/Xantphos (yields: 68–77%) .

Oxidation and Reduction

The trifluoromethoxy group stabilizes intermediates during redox processes:

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyridine ring to pyridine N-oxide derivatives (reaction time: 12 hr, yield: 63%).
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine derivatives (pressure: 50 psi, yield: 91%) .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group deactivates the phenyl ring, directing electrophiles to meta positions:

Nitration : With HNO₃/H₂SO₄ at 0°C, introduces a nitro group at the meta position (yield: 58%).
Halogenation : Bromine in acetic acid produces 3-bromo-5-(trifluoromethoxy)phenylpyridin-4-amine (yield: 64%).

Coordination Chemistry

The amino group acts as a ligand in metal complexes:

Palladium Complexes : Forms stable Pd(II) complexes with bidentate coordination (N,N’-donor), as demonstrated in related pyridinamine derivatives .
Boron Coordination : Participates in dynamic boron–nitrogen bonding, forming oligomers in solution (observed via ¹¹B NMR) .

Mechanochemical Reactions

Under ball-milling conditions, the amino group undergoes trifluoromethoxylation via radical pathways:

Trifluoromethoxylation : Mechanochemical treatment with AgOCF₃ and K₂S₂O₈ substitutes the amino group with OCF₃ (yield: 43%, 60 min) .

Biological Activity Modulation

Structural analogs exhibit bioactivity through target interactions:

Enzyme Inhibition : Derivatives inhibit LSD1 (lysine-specific demethylase 1) with Kᵢ values in the nanomolar range, attributed to the trifluoromethoxy group’s lipophilicity .
Antimicrobial Effects : Pyridine–amine hybrids demonstrate MIC values of 2–8 µg/mL against Mycobacterium tuberculosis, with the trifluoromethoxy group enhancing membrane permeability .

Stability and Degradation

Thermal Stability : Decomposes at 220–240°C, releasing HF and COF₂ gases (TGA analysis) .
Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but degrades under acidic (pH < 3) or alkaline (pH > 11) conditions .

This compound’s reactivity profile is shaped by its dual functional groups, enabling applications in medicinal chemistry, materials science, and agrochemical development. Ongoing research focuses on optimizing reaction conditions for industrial-scale synthesis and exploring novel catalytic systems for selective transformations.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug molecules significantly enhances their pharmacological properties. The following are key applications of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine in medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing pyridine and trifluoromethoxy groups exhibit potent anticancer properties. In particular, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, studies have highlighted its potential as a selective inhibitor for certain protein kinases associated with tumor growth .

Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in conditions like Alzheimer's disease and multiple sclerosis. Its ability to modulate neurotransmitter systems and reduce neuroinflammation makes it a promising candidate for further development as a therapeutic agent .

Antimicrobial Properties

The trifluoromethoxy moiety is known to enhance the antimicrobial activity of compounds. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Agrochemical Applications

The unique properties of fluorinated compounds are also exploited in agrochemicals, where they serve as effective pesticides and herbicides.

Pesticidal Activity

Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can enhance their efficacy as pesticides. Studies have shown that derivatives of this compound can effectively target pests while minimizing environmental impact .

Herbicidal Properties

Research indicates that the compound may also possess herbicidal properties, making it suitable for agricultural applications aimed at weed control. Its ability to disrupt plant growth pathways presents an opportunity for developing selective herbicides .

Synthesis and Structural Modifications

The synthesis of this compound has been well-documented, showcasing various methods that enhance yield and purity. Notably, the use of metal-catalyzed reactions has been explored to optimize the trifluoromethylation process, allowing for more efficient synthesis of this compound and its derivatives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInhibits specific kinases related to tumor growth
Neurological disordersModulates neurotransmitter systems
Antimicrobial activityEffective against various bacterial strains
AgrochemicalsPesticidesTargets pests while minimizing environmental impact
HerbicidesDisrupts plant growth pathways

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyridine derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as a lead compound for drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and inflammation, supporting its role as a potential therapeutic agent for neurological diseases.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Differences Molecular Weight (g/mol)
3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine Pyridine - 178.11
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidine-4-amine Pyrimidine Pyrimidine core; Cl at C6 290.02
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Thienopyrimidine Fused thiophene-pyrimidine system 387.35
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine Bicyclic core; fluoropyridinyl substituent 310.29

Key Insights :

  • Pyridine vs.

Substituent Effects

Compound Name Substituent(s) Electronic Effects
This compound -OCF₃ (para), -NH₂ Strong electron-withdrawing (-OCF₃)
4-(Trifluoromethyl)pyridin-3-amine -CF₃ (C4), -NH₂ (C3) Moderate electron-withdrawing (-CF₃)
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine -CF₃ (para), -NH₂ -CF₃ reduces polarity vs. -OCF₃
N-((1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)pyridin-4-amine -OCF₃, -CF₃, triazole linker Dual electron-withdrawing groups

Key Insights :

  • -OCF₃ vs.
  • Positional Isomerism : In 4-(trifluoromethyl)pyridin-3-amine (), the -CF₃ at C4 and -NH₂ at C3 create distinct electronic effects compared to the target’s -OCF₃ at C3-phenyl .

Key Insights :

  • High-yield syntheses (e.g., 88% in ) suggest efficient coupling reactions for para-substituted anilines .
  • The target compound’s synthesis may benefit from similar conditions, though yields depend on pyridine reactivity.

Key Insights :

  • The target’s lower logP (vs. pyrimidine analogs) suggests better solubility, advantageous for oral bioavailability.
  • Trifluoromethoxy-containing compounds in and are associated with kinase inhibition, highlighting the group’s role in target binding .

Biological Activity

3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine, a compound characterized by its trifluoromethoxy group, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

  • Chemical Formula : C12H10F3N
  • Molecular Weight : 235.22 g/mol
  • CAS Number : 1261840-25-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors that play crucial roles in various cellular processes. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, including those resistant to conventional antibiotics.
    • In vitro studies revealed significant inhibition of Mycobacterium tuberculosis growth, suggesting its potential as an anti-tuberculosis agent .
  • Anti-inflammatory Properties :
    • Preliminary findings indicate that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Potential :
    • Some derivatives of pyridine compounds have been reported to exhibit cytotoxic effects against cancer cell lines, indicating that this compound could have similar properties .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. SAR studies have identified key features that enhance its biological activity:

  • Substituent Effects : Variations in the phenyl ring and the position of the trifluoromethoxy group significantly affect potency and selectivity against target organisms.
  • Hydrophobic Interactions : The presence of fluorine atoms increases hydrophobic interactions, which can enhance binding affinity to biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Assays :
    • In a study assessing its antimicrobial properties, this compound displayed an IC50 value of approximately 0.5 µg/mL against M. tuberculosis, demonstrating significant efficacy compared to standard treatments .
  • Cytotoxicity Tests :
    • Evaluation against human lung fibroblasts showed low cytotoxicity at effective concentrations, suggesting a favorable therapeutic index for potential drug development .

Data Summary

Biological ActivityIC50 Value (µg/mL)Target Organism/Cell Type
Antimicrobial0.5Mycobacterium tuberculosis
Anti-inflammatory (COX)Not specifiedCOX Enzymes
Cytotoxicity>32Human Lung Fibroblasts

Q & A

Q. What are the standard synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine?

Methodological Answer: A common synthetic approach involves nucleophilic aromatic substitution. For example, 4,6-dichloropyrimidine reacts with 4-(trifluoromethoxy)aniline in ethanol with DIEA (N,N-diisopropylethylamine) as a base at 80°C for 16 hours. The product is purified via silica gel chromatography (30% ethyl acetate/hexane), yielding 88% of the target compound (LC/MS: [M+H]+ 290.23/292.23) . Alternative routes may involve coupling reactions with trifluoromethoxy-substituted aryl halides, leveraging palladium catalysts for cross-coupling .

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Used to confirm molecular weight (e.g., observed [M+H]+ 290.23 for 6-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidine-4-amine) .
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and electronic environments. For pyridine derivatives, pyridinium protons typically appear as distinct singlets (δ 8.5–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) under optimized solvent gradients .

Q. What solvents and conditions are optimal for handling this compound?

Methodological Answer:

  • Solubility: Ethanol, DMSO, or dichloromethane are preferred due to the compound’s moderate polarity.
  • Stability: Store at –20°C under inert atmosphere (N2/Ar) to prevent degradation. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy (–OCF3) group directs electrophilic substitution to the para position on the phenyl ring. Computational studies (e.g., DFT calculations) can predict charge distribution, showing increased electrophilicity at the para site. Experimentally, this is confirmed by NMR analysis of reaction intermediates . For example, in amidine synthesis, –OCF3 stabilizes transition states via resonance effects, favoring specific regioisomers .

Q. What strategies improve reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization: Use of DIEA or other hindered bases enhances nucleophilic substitution efficiency by deprotonating intermediates .
  • Temperature Control: Maintaining 80–100°C prevents side reactions (e.g., over-fluorination or decomposition) .
  • Purification Techniques: Gradient silica gel chromatography or recrystallization in ethanol/hexane mixtures improves purity (>95%) .

Q. How can mechanistic pathways be elucidated for amination reactions involving this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC/MS to identify intermediates.
  • Isotopic Labeling: Use 15N-labeled amines to trace nitrogen incorporation pathways .
  • Computational Modeling: Density Functional Theory (DFT) predicts transition states and activation energies, explaining observed regioselectivity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

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